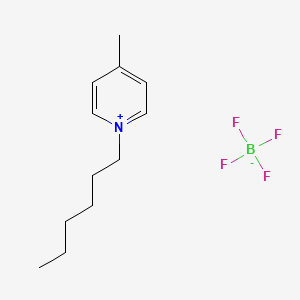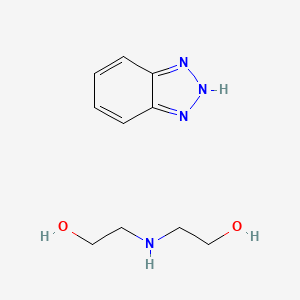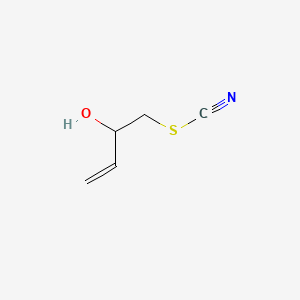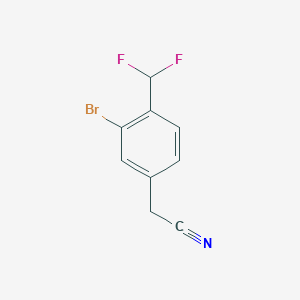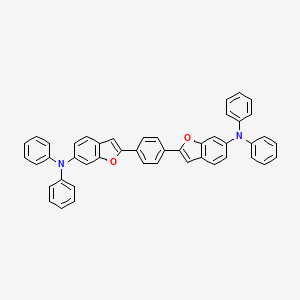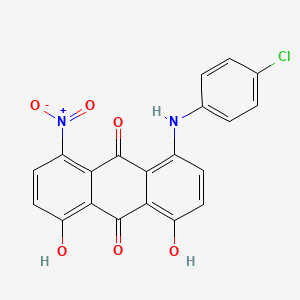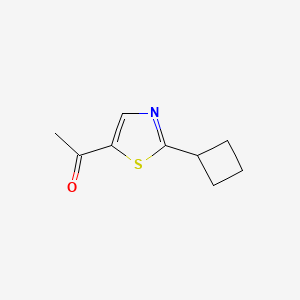
1-(2-Cyclobutylthiazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclobutylthiazol-5-yl)ethanone is a chemical compound belonging to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclobutylthiazol-5-yl)ethanone can be achieved through several methods. One common approach involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea with chloroacetone, followed by acidic treatment, Sandmeyer reaction, and chlorination . The reaction conditions typically include controlled addition rates of chloroacetone and specific acidic environments to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclobutylthiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-(2-Cyclobutylthiazol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Cyclobutylthiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or binding to receptors . This interaction can modulate physiological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Chloro-1-(2-chlorothiazol-5-yl)ethanone
- 2-Substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles
Comparison: 1-(2-Cyclobutylthiazol-5-yl)ethanone is unique due to its cyclobutyl group, which may confer different chemical properties and biological activities compared to other thiazole derivatives. This uniqueness can be advantageous in developing specialized applications in various fields .
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(2-cyclobutyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C9H11NOS/c1-6(11)8-5-10-9(12-8)7-3-2-4-7/h5,7H,2-4H2,1H3 |
InChI Key |
KXFFDDSTFWQEMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


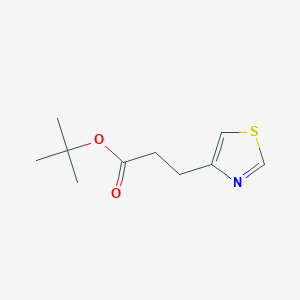
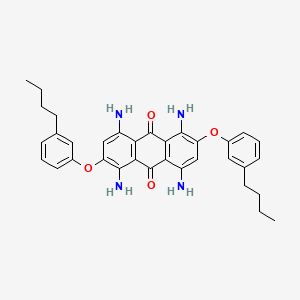
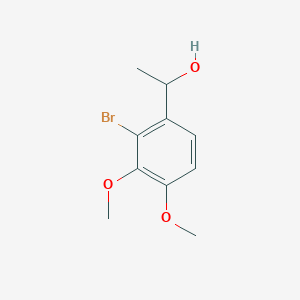
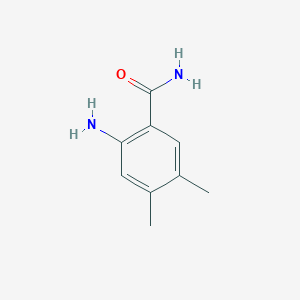
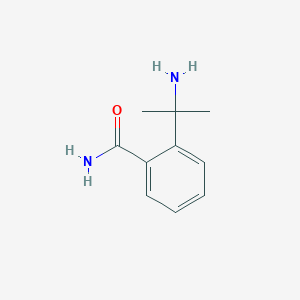
![8-Chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13131468.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B13131470.png)
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
